2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Description
2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound featuring a fused triazolo-thiadiazole core linked to an aniline moiety with a methoxy substituent. This structure combines two pharmacologically significant heterocycles: the 1,2,4-triazole and 1,3,4-thiadiazole rings. The triazolo-thiadiazole system is known for its bioisosteric resemblance to thiosemicarbazides and biguanides, which are associated with diverse biological activities such as antimicrobial, anti-inflammatory, and antitubercular effects . The methoxy group at the 2-position of the aniline ring likely enhances lipophilicity and metabolic stability compared to hydroxyl or unsubstituted analogs, influencing its pharmacokinetic profile .
Properties
IUPAC Name |
2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5OS/c1-6-13-14-11-16(6)15-10(18-11)7-3-4-9(17-2)8(12)5-7/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCVKDWUDAJYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with 2-methoxyaniline in the presence of a suitable catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The aniline moiety and triazolo-thiadiazole core are susceptible to oxidation under controlled conditions:
Mechanistic Insights :
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The primary amine undergoes oxidation to generate nitroso intermediates, while the thiadiazole sulfur atom is selectively oxidized to sulfoxides without ring degradation.
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Steric hindrance from the methoxy group limits over-oxidation of the aromatic system .
Nucleophilic Aromatic Substitution
The electron-rich aromatic system participates in substitution reactions:
Key Observations :
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Methoxy group replacement occurs preferentially at the ortho position due to directing effects from the triazolo-thiadiazole system.
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Thiadiazole ring modifications require harsher conditions but enable functionalization for biological applications .
Cycloaddition Reactions
The triazolo-thiadiazole core engages in [3+2] cycloadditions:
Mechanism :
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The triazole ring acts as a 1,3-dipole, reacting with alkynes or nitrile oxides to form fused heterocycles .
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Substituents on the thiadiazole modulate regioselectivity during these reactions .
Condensation and Schiff Base Formation
The primary amine undergoes condensation with carbonyl compounds:
Structural Impact :
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Schiff base formation increases planarity, enhancing π-stacking interactions in solid-state applications .
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Conjugation with β-diketones shifts absorption spectra into the visible range (>400 nm).
Functionalization via Heterocyclic Ring
The methyl group on the triazole participates in alkylation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 60°C, 4 h | Quaternary ammonium salt at N-3 position | |
| Propargyl bromide | Et₃N, CH₂Cl₂, 0°C, 2 h | Alkyne-functionalized triazolo-thiadiazole |
Applications :
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Quaternary salts show enhanced solubility for pharmaceutical formulations .
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Alkyne derivatives serve as click chemistry intermediates for bioconjugation .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Catalyst Dependence |
|---|---|---|---|
| Oxidation | Moderate | 85–110 | High (metal ions) |
| Nucleophilic Substitution | Slow | 120–150 | Medium (Cu²⁺) |
| Cycloaddition | Fast | 60–75 | None |
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing pharmacologically active hybrids and functional materials. Recent studies emphasize its role in developing kinase inhibitors and antimicrobial agents , with ongoing research exploring photophysical applications through strategic derivatization.
Scientific Research Applications
Structural Characteristics
The unique structure of 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline includes:
- A methoxy group that enhances solubility and reactivity.
- A triazole-thiadiazole hybrid that contributes to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that derivatives of triazolothiadiazoles exhibit significant activity against various pathogens:
- Antimicrobial Activity : Studies have shown that related compounds display minimum inhibitory concentrations (MIC) that are lower than those of standard antibiotics against bacteria such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Some derivatives have demonstrated promising results in inhibiting the proliferation of cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific modifications can enhance efficacy against various cancer types .
Agricultural Applications
The compound's potential extends to agricultural applications where it can be utilized as a pesticide or herbicide due to its biological activity against plant pathogens. The thiadiazole moiety is particularly noted for its effectiveness in protecting crops from fungal infections.
Material Science
In material science, this compound is being explored for the development of new materials with enhanced thermal stability and specific mechanical properties. Its unique chemical structure allows for modifications that can tailor material properties for specific applications.
Antimicrobial Efficacy
A study published in Pharmaceutical Chemistry Journal highlighted the antimicrobial properties of triazolothiadiazole derivatives. The research found that certain modifications increased the antibacterial activity against Gram-positive and Gram-negative bacteria significantly .
Anticancer Potential
In a comparative study on anticancer activities of various thiadiazole derivatives conducted by researchers at the National Institutes of Health (NIH), this compound was shown to inhibit cell growth in multiple cancer cell lines with IC50 values below 10 μM .
Synthesis and Industrial Production
The synthesis of this compound typically involves cyclization reactions with appropriate precursors under controlled conditions. Recent advancements in continuous flow synthesis methods have improved yield and purity in industrial settings .
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is achieved through competitive binding to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
Comparison with Similar Compounds
Table 1: Substituent-Driven Bioactivity Comparison
- Methoxy vs. Hydroxy Groups : The target compound’s methoxy group (vs. hydroxyl in ) likely improves metabolic stability and membrane permeability due to reduced hydrogen-bonding capacity and increased lipophilicity.
- Methyl vs.
- Aryl-Alkyl Chains : Compounds with extended hydrophobic chains (e.g., ) exhibit stronger anti-inflammatory activity, suggesting the target compound’s simpler structure may prioritize selectivity over broad-spectrum efficacy.
Structural and Crystallographic Insights
X-ray crystallography of related compounds (e.g., ) reveals that planarity of the triazolo-thiadiazole core is critical for π-π stacking interactions with biological targets.
Research Findings and Pharmacological Potential
- Antimicrobial Activity : Triazolo-thiadiazoles with lipophilic substituents (e.g., ethyl, isobutyl) show broad-spectrum antibacterial activity . The target compound’s methyl and methoxy groups may limit potency compared to bulkier analogs but reduce off-target toxicity.
- Vasodilation Effects : Pyridyl-substituted triazolo-thiadiazoles (e.g., ) exhibit vasodilatory activity, suggesting the target compound’s aniline moiety could be optimized for cardiovascular applications.
Biological Activity
2-Methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a compound that incorporates both the 1,3,4-thiadiazole and triazole moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the methoxy group and the thiadiazole-triazole hybrid structure suggests potential for various pharmacological activities.
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. Some derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines:
- Cell Line Studies : A series of compounds derived from thiadiazoles exhibited IC50 values below 10 μM against several cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance anticancer efficacy.
Antioxidant and Anti-inflammatory Properties
Research indicates that 1,3,4-thiadiazole derivatives possess antioxidant properties that can mitigate oxidative stress-related diseases. Additionally, anti-inflammatory activities have been reported:
- Mechanism : These compounds may exert their effects by inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways .
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various thiadiazole derivatives including this compound. Results indicated that certain derivatives had MIC values significantly lower than standard treatments against Pseudomonas aeruginosa and Candida albicans, showcasing their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Screening
In another study focusing on anticancer activity, derivatives were screened against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds displayed notable cytotoxicity with IC50 values ranging from 0.28 to 0.52 μg/ml . This suggests that modifications to the thiadiazole structure can enhance anticancer activity.
Data Summary
| Activity Type | Compound Type | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Thiadiazole Derivatives | S. aureus, E. coli, C. albicans | <32.6 μg/mL |
| Anticancer | Thiadiazole Derivatives | MCF-7 (Breast), A549 (Lung) | <10 μM |
| Antioxidant | Thiadiazole Derivatives | Various oxidative stress models | Not specified |
Q & A
Q. Advanced Methodological Considerations
- Catalyst selection : POCl₃ is critical for activating carbonyl groups, but alternatives like oxalyl chloride may reduce side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene is preferred for condensation steps to avoid hydrolysis .
- Temperature control : Reflux at 80–100°C minimizes byproducts like thiadiazine derivatives .
Table 1 : Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst (POCl₃) | 10 mL per 0.01 mol | 49% → 65% |
| Solvent (DMF:EtOH) | 1:1 ratio | Purity >95% |
| Reaction Time | 16 hours | Reduced dimerization |
What analytical techniques are most reliable for resolving structural ambiguities in triazolo-thiadiazole derivatives?
Q. Basic Structural Confirmation
- X-ray crystallography : Resolves planarity of the triazolo-thiadiazole ring (max. deviation: 0.013 Å for S1) and dihedral angles (e.g., 74.34° between thiadiazole and benzene rings) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 314.0821 for C₁₇H₂₂N₄S) .
- Thermal analysis : DSC reveals melting points (369–371 K) and decomposition profiles .
How can molecular docking guide the design of derivatives with enhanced antifungal activity?
Q. Advanced Computational Strategy
- Target selection : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) , a key antifungal target .
- Docking protocols :
- Prepare ligands with protonation states optimized at pH 7.2.
- Apply AutoDock Vina with Lamarckian GA parameters (grid size: 60×60×60 Å).
- Validate with re-docking (RMSD <2.0 Å for co-crystallized ligands).
Key Findings : Derivatives with 4-methoxyphenyl substituents show higher binding affinity (-9.2 kcal/mol) due to hydrophobic interactions with Val130 and His310 residues .
How to address contradictions in reported antibacterial activity across similar triazolo-thiadiazoles?
Advanced Data Analysis
Contradictions often arise from substituent effects and assay variability :
- Structural factors : Electron-withdrawing groups (e.g., -NO₂) enhance activity against S. aureus (MIC = 8 µg/mL) but reduce solubility, leading to false negatives in broth microdilution assays .
- Assay optimization : Use agar diffusion (pH 7.0) instead of liquid culture to mitigate precipitation issues .
Table 2 : Activity vs. Substituents
| R-Group | Antibacterial Activity (MIC, µg/mL) |
|---|---|
| -CH₃ | 16 (E. coli) |
| -Cl | 8 (S. aureus) |
| -OCH₃ | 32 (P. aeruginosa) |
What methodologies resolve crystallographic packing ambiguities in triazolo-thiadiazole derivatives?
Q. Advanced Crystallography
- Weak interaction analysis : Identify C–H⋯π interactions (e.g., between thiadiazole rings and benzene moieties) using Hirshfeld surface analysis (dₙₒᵣₘ = 0.6–1.0 Å) .
- Hydrogen bonding : Short S⋯N contacts (3.269 Å) stabilize crystal packing along the b-axis .
Recommendation : Use Mercury 4.0 to visualize and quantify intermolecular interactions for polymorph prediction.
How do substituents influence the electrochemical properties of triazolo-thiadiazoles?
Q. Advanced Physicochemical Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
